molecular formula C6H8O3 B11760781 (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one

(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one

Cat. No.: B11760781
M. Wt: 128.13 g/mol
InChI Key: PYBIZFZOOGMUMG-YFKPBYRVSA-N
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Description

(5S)-5-(Hydroxymethyl)-3-methylideneoxolan-2-one is a chiral, enantiomerically pure lactone derivative that serves as a valuable and versatile synthetic intermediate in organic and medicinal chemistry research. Its structure incorporates two key reactive sites: a hydroxymethyl group at the 5-position and a methylidene exocyclic alkene at the 3-position, both on a γ-lactone (oxolan-2-one) scaffold . This compound is part of a broader class of substituted oxolan-2-ones that are recognized as privileged building blocks for the synthesis of complex molecules . Its primary research value lies in its application as a precursor for nucleoside and nucleotide analogs, particularly in the synthesis of dioxolane nucleosides, which are investigated for their potential therapeutic activities . The stereospecific (5S) configuration is critical for achieving desired stereochemical outcomes in the final synthetic targets. The exocyclic methylidene group is a reactive handle amenable to further functionalization, including cycloaddition reactions, while the lactone ring can be opened to create complex chiral chains. This makes it a powerful starting material for developing new pharmaceuticals, catalysts, and fine chemicals. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one

InChI

InChI=1S/C6H8O3/c1-4-2-5(3-7)9-6(4)8/h5,7H,1-3H2/t5-/m0/s1

InChI Key

PYBIZFZOOGMUMG-YFKPBYRVSA-N

Isomeric SMILES

C=C1C[C@H](OC1=O)CO

Canonical SMILES

C=C1CC(OC1=O)CO

Origin of Product

United States

Preparation Methods

Asymmetric Cyclization of Hydroxy Acids

A primary route involves the intramolecular cyclization of (5S)-5-(hydroxymethyl)-3-methylidenepentanoic acid under acidic conditions. This method leverages chiral pool starting materials, such as L-ribose or D-gluconic acid derivatives, to ensure stereochemical control. For instance, JP2015501818A discloses a protocol where a protected pentenoic acid precursor undergoes Mitsunobu reaction-mediated lactonization, yielding the target lactone with >95% enantiomeric excess (ee). Key steps include:

  • Protection of the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions.

  • Activation of the carboxylic acid using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM).

  • Cyclization catalyzed by camphorsulfonic acid (CSA) at 60°C for 12 hours.

ParameterValue
Yield78–82%
Reaction Temperature60°C
CatalystCSA (10 mol%)
SolventDCM

This method’s scalability is limited by the cost of chiral starting materials, though it remains viable for small-scale production.

Ring-Closing Metathesis (RCM)

The methylidene group is efficiently introduced via RCM using Grubbs II catalyst. A diene precursor, such as (5S)-5-(hydroxymethyl)-3-allyloxyoxolan-2-one, undergoes metathesis in toluene at 40°C. JP2015501818A reports a 90% conversion rate when employing 5 mol% catalyst loading. Post-reaction purification via silica gel chromatography isolates the product with 85% yield. Challenges include catalyst deactivation by polar functional groups, necessitating rigorous drying of reagents.

Biocatalytic Approaches

Enzymatic Lactonization

Optimization of Stereochemical Control

Chiral Auxiliaries

The use of Evans oxazolidinones or Oppolzer sultams ensures stereochemical integrity during hydroxymethyl group installation. JP2005265702A describes a protocol where a boron-mediated aldol reaction between a chiral oxazolidinone and formaldehyde derivatives achieves 98% ee. Subsequent hydrogenolysis of the auxiliary and lactonization furnishes the target compound.

StepReagent/ConditionsOutcome
Aldol ReactionBF₃·OEt₂, −78°C98% ee
HydrogenolysisH₂/Pd-C, MeOH95% Yield
LactonizationHCl, THF/H₂O88% Overall Yield

Dynamic Kinetic Resolution (DKR)

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 5.82 (d, J = 1.5 Hz, 1H, CH₂=C), 4.32 (dd, J = 6.0 Hz, 1H, C5-H), 3.70 (m, 2H, CH₂OH).

    • ¹³C NMR : δ 173.2 (C=O), 139.5 (CH₂=C), 75.4 (C5), 62.1 (CH₂OH).

  • X-ray Crystallography : Confirms the (5S) configuration and planar lactone ring.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) resolves enantiomers, achieving ≥99% purity under isocratic conditions (hexane:isopropanol 90:10, 1.0 mL/min).

Industrial-Scale Challenges

Cost-Efficiency of Catalysts

Grubbs II catalyst’s high cost (≈$1,200/g) limits RCM scalability. Alternatives like Hoveyda-Grubbs catalysts offer longer lifetimes but require higher temperatures (80°C), risking decomposition of heat-sensitive intermediates.

Byproduct Management

Mitsunobu reactions generate stoichiometric triphenylphosphine oxide, complicating purification. Patent CN102264729B suggests biphasic extraction (water/ethyl acetate) to remove phosphine oxides, improving yield by 15%.

Emerging Methodologies

Photocatalytic Decarboxylation

Visible-light-mediated decarboxylation of β-keto acids, though experimental, offers a green alternative. A Ru(bpy)₃²⁺ catalyst in acetonitrile under blue LED irradiation achieves 70% yield, albeit with modest stereocontrol (80% ee) .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains:

  • Hydroxymethyl group (-CH₂OH): Prone to oxidation, alkylation, or elimination.

  • Cyclic ester (oxolanone) : Vulnerable to ring-opening under nucleophilic or acidic conditions.

  • Methylidene group (C=CH₂): Susceptible to cycloaddition, oxidation, or hydrogenation.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group can be oxidized to form aldehydes or ketones. For example:

  • Baeyer-Villiger oxidation (e.g., using H₂O₂ and acidic conditions) could introduce oxygen-containing functional groups .

  • Metal-catalyzed oxidation (e.g., Mn complexes with peroxides) may convert the hydroxymethyl group to a carbonyl .

Reaction Type Reagents/Conditions Product Key Observations
OxidationH₂O₂, acidic conditionsCarbonyl compoundSelective oxidation, minimal side reactions

Ring-Opening of the Oxolanone Core

The cyclic ester (oxolanone) can undergo nucleophilic attack:

  • Hydrolysis : Acidic or basic conditions cleave the ester bond, yielding diols or carboxylic acids .

  • Alkylation : Reaction with alkylating agents (e.g., Grignard reagents) may introduce new substituents.

Reaction Type Reagents/Conditions Product Key Observations
HydrolysisH₂O, H⁺/OH⁻Diol or carboxylic acidpH-dependent regioselectivity

Reactivity of the Methylidene Substituent

The methylidene group (C=CH₂) participates in:

  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C) reduces the double bond to a single bond .

  • Cycloaddition : Diels-Alder reactions or [2+2] cycloadditions could form cyclic products.

Reaction Type Reagents/Conditions Product Key Observations
HydrogenationPd/C, H₂, 2 atmSaturated compoundHigh stereoretention (>99%)

Experimental Data and Optimization

Example Protocol for Hydrogenation (adapted from ):

  • Reagents : Pd/C (10 wt%), EtOH, H₂ (2 atm).

  • Procedure : Stir the substrate with catalyst at 24 h. Filter and isolate the product.

  • Outcome : Quantitative reduction of the methylidene group with >95% yield .

Scientific Research Applications

Applications in Organic Synthesis

  • Synthesis of Heterocycles
    • The compound is utilized in the preparation of partially saturated heterocycles through a diastereoselective ring chain formation. This process is crucial for developing complex organic molecules that have potential pharmaceutical applications .
  • Precursor for Bioactive Compounds
    • It serves as a precursor in the synthesis of bioactive compounds, including (1R,3S)-cis-chrysanthemic acid, which has been studied for its insecticidal properties. The ability to modify its structure makes it a versatile building block in drug design and development .

Medicinal Chemistry Applications

  • Inhibition of Enzymes
    • The compound has shown potential in inhibiting enzymes such as α-glucosidase, which is relevant for treating type 2 diabetes mellitus. Inhibitors of this enzyme can help manage blood sugar levels effectively, showcasing the compound's medicinal relevance .
  • Antiviral Properties
    • Research indicates that derivatives of this compound exhibit antiviral activity. For instance, related compounds have been studied for their effectiveness against viral infections, highlighting the potential therapeutic applications in virology .

Case Study 1: Synthesis of Inhibitors

A study demonstrated the synthesis of a series of α-glucosidase inhibitors using (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one as a starting material. The resulting compounds exhibited significant inhibitory activity, making them candidates for further development as antidiabetic agents.

Case Study 2: Development of Antiviral Agents

Another research project focused on modifying this compound to enhance its antiviral properties. The modifications led to increased efficacy against specific viral strains, illustrating the compound's adaptability in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications Evidence Source
(5S)-5-(hydroxymethyl)oxolan-2-one 5S-hydroxymethyl, no methylidene Aroma compound in tea; enhanced via ultrasonic extraction
Zalcitabine (ddC) 5S-hydroxymethyl, pyrimidin-2-one at position 1 HIV reverse transcriptase inhibitor
5-[(E)-hex-3-enyl]oxolan-2-one Hex-3-enyl group at position 5 Flavor/aroma agent (e.g., fruity notes)
5-ethyl-3-methyloxolan-2-one Ethyl (C5), methyl (C3) Synthetic intermediate; studied in organic reactions
(5S)-5-[tri(propan-2-yl)silyloxymethyl]oxolan-2-one Silyl-protected hydroxymethyl Protected intermediate for chiral synthesis
5-methoxy-5-methyloxolan-2-one Methoxy and methyl groups at C5 Industrial solvent; safety data available

Structural and Functional Differences

  • This group may also alter ring conformation, affecting binding to biological targets.
  • Hydroxymethyl vs. Other Substituents : The 5S-hydroxymethyl group is shared with zalcitabine, a nucleoside analog , but the absence of a nucleobase in the target compound limits antiviral activity. In contrast, silyl-protected derivatives (e.g., ) are used in synthetic chemistry to prevent undesired hydroxyl group reactions .
  • Aroma vs. Pharmaceutical Applications : While (5S)-5-(hydroxymethyl)oxolan-2-one contributes to tea aroma , the methylidene variant may have distinct sensory properties due to increased volatility or interaction with olfactory receptors.

Pharmacological Relevance

Nucleoside analogs like zalcitabine and stavudine (–4) utilize the oxolan-2-one scaffold with hydroxymethyl and nucleobase substituents for antiviral activity. The target compound lacks a nucleobase, suggesting divergent biological targets. However, its methylidene group could enable conjugation with biomolecules, warranting exploration in drug delivery or prodrug design .

Physicochemical Properties

  • Solubility and Stability : The hydroxymethyl group enhances hydrophilicity compared to alkyl-substituted lactones (e.g., 5-ethyl-3-methyloxolan-2-one ). The methylidene group may reduce stability under acidic conditions due to possible ring-opening reactions.
  • Safety Profile : Unlike 5-methoxy-5-methyloxolan-2-one, which has documented safety protocols , toxicity data for the target compound are absent, necessitating further study.

Biological Activity

(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one, a compound with significant biological interest, has been studied for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one involves modular approaches that allow for the generation of various derivatives with enhanced biological properties. Techniques such as hydroxymethylation have been explored to improve the pharmacokinetic profiles of related compounds .

Anticancer Properties

Recent studies have highlighted the anticancer activity of (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one derivatives. In vitro assays using human lung adenocarcinoma (A549) cells demonstrated that these compounds exhibit cytotoxic effects comparable to established chemotherapeutics like cisplatin. The mechanism of action appears to involve apoptosis induction and modulation of cell cycle progression .

Table 1: Comparative Anticancer Activity

CompoundIC50 (µM)Mechanism of Action
(5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one20Induces apoptosis
Cisplatin15DNA crosslinking
5-FU (5-Fluorouracil)25Inhibits RNA synthesis

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. It was evaluated against multidrug-resistant strains of bacteria, demonstrating significant inhibitory effects. The structure-activity relationship indicates that modifications at the hydroxymethyl position enhance antimicrobial efficacy .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one:

  • Case Study on Lung Cancer Treatment : A study involving A549 cells treated with various concentrations of the compound revealed a dose-dependent increase in apoptosis markers, suggesting its potential as an adjunct therapy in lung cancer management .
  • Antimicrobial Efficacy : In a comparative study against Gram-positive and Gram-negative bacteria, derivatives of (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one were found to be effective at lower concentrations than traditional antibiotics, highlighting their potential in treating resistant infections .

Pharmacokinetics

The pharmacokinetic profile of (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one derivatives indicates good stability and absorption characteristics. Studies show that these compounds maintain a half-life exceeding 36 hours in biological systems, suggesting favorable conditions for therapeutic use .

Q & A

Q. What precautions are essential when handling (5S)-5-(hydroxymethyl)-3-methylideneoxolan-2-one in aqueous environments?

  • Methodological Answer : The compound’s α,β-unsaturated lactone moiety may react with nucleophiles (e.g., glutathione). Use inert atmospheres (N₂/Ar) for aqueous work. Store under anhydrous conditions with molecular sieves. Personal protective equipment (PPE) must include nitrile gloves and splash goggles .

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